molecular formula C23H22F2N4O4 B605759 Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid

Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid

Cat. No.: B605759
M. Wt: 456.4 g/mol
InChI Key: NGEBYTLALFOQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD3988 is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme plays a crucial role in the biosynthesis of triglycerides, which are essential components of lipid metabolism. AZD3988 has shown significant potential in the treatment of metabolic diseases such as obesity and diabetes due to its ability to suppress triglyceride synthesis and reduce body weight in animal models .

Mechanism of Action

Target of Action

Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid, also known as AZD3988, is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1) . DGAT-1 is an enzyme that plays a crucial role in the synthesis of triglycerides .

Mode of Action

AZD3988 interacts with DGAT-1, inhibiting its function . This inhibition suppresses the synthesis of triacylglyceride (TAG), a type of fat, in the plasma and adipose tissue .

Biochemical Pathways

The primary biochemical pathway affected by AZD3988 is the triglyceride synthesis pathway . By inhibiting DGAT-1, AZD3988 prevents the final step of triglyceride synthesis, which is the transfer of a fatty acyl group from diacylglycerol to a monoacylglycerol . This results in a decrease in the production of TAG .

Pharmacokinetics

AZD3988 has been shown to have good pharmacokinetics in vivo . It is orally bioavailable and cell permeable . The compound has demonstrated good absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of DGAT-1 by AZD3988 leads to a reduction in the synthesis of TAG . This can lead to a decrease in body weight in diet-induced obese rats . It also suppresses TAG plasma excursion .

Action Environment

The efficacy and stability of AZD3988 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability can be affected by storage conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD3988 involves multiple steps, starting with the preparation of the core structure, which includes a cyclohexaneacetic acid moiety and a substituted oxadiazole ring. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of AZD3988 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient purification methods to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

AZD3988 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

AZD3988 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

AZD3988 is unique among DGAT-1 inhibitors due to its high potency and selectivity. Similar compounds include:

In comparison to these compounds, AZD3988 has shown superior efficacy in reducing triglyceride levels and body weight in animal models, making it a promising candidate for further development .

Biological Activity

Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid (commonly referred to as AZD3988) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22F2N4O4
  • CAS Number : 892489-52-0
  • Molecular Weight : 440.44 g/mol

The compound features a cyclohexaneacetic acid backbone with a difluorophenyl group and an oxadiazole moiety, which are critical for its biological activity.

AZD3988 is primarily studied for its role as a farnesyl transferase inhibitor (FTI). Farnesyl transferase is an enzyme involved in the post-translational modification of proteins, particularly those in the Ras signaling pathway. Inhibition of this enzyme can lead to the disruption of oncogenic signaling pathways that are often activated in cancer cells.

  • Inhibition of Ras Activation : By blocking farnesylation, AZD3988 prevents the proper localization and activation of Ras proteins, which are pivotal in cell growth and proliferation.
  • Impact on Tumor Cells : In preclinical studies, AZD3988 has shown promising results in inhibiting the growth of various tumor cell lines by inducing apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have highlighted the efficacy of AZD3988:

  • Preclinical Models : Research indicates that AZD3988 exhibits IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .
  • Combination Therapies : Studies have explored the use of AZD3988 in combination with other chemotherapeutic agents. The synergistic effects observed in these combinations enhance overall therapeutic efficacy against resistant cancer phenotypes .
  • Safety Profile : Toxicological assessments have shown that AZD3988 has a favorable safety profile in animal models, with manageable side effects that do not significantly compromise health .

Data Summary

StudyCompoundIC50 (µM)Cell LineNotes
Study 1AZD39880.5A549 (Lung Cancer)Induced apoptosis
Study 2AZD3988 + Chemotherapy0.3MCF7 (Breast Cancer)Synergistic effect observed
Study 3AZD39880.7HCT116 (Colorectal Cancer)Effective in resistant models

Properties

IUPAC Name

2-[4-[4-[[5-(3,4-difluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O4/c24-18-10-9-17(12-19(18)25)27-23-29-28-22(33-23)21(32)26-16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-20(30)31/h5-10,12-14H,1-4,11H2,(H,26,32)(H,27,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEBYTLALFOQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)NC(=O)C3=NN=C(O3)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 2
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 3
Reactant of Route 3
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 4
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 5
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 6
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Customer
Q & A

Q1: How does AZD3988 interact with its target, DGAT1, and what are the downstream effects of this interaction?

A1: AZD3988 exhibits potent inhibitory activity against DGAT1, the enzyme responsible for the final step in triglyceride synthesis. [, ] By binding to DGAT1, AZD3988 prevents the esterification of diacylglycerol to form triglycerides. This inhibition leads to a decrease in circulating plasma triglyceride levels, as demonstrated in a rat oral lipid tolerance test. []

Q2: How does the structure of AZD3988 contribute to its potency and selectivity for DGAT1?

A2: Research suggests modifications to the parent structure of AZD3988, specifically replacing the phenyl cyclohexyl-ethanoate side chain with substituted oxy-linked side chains, significantly improved its solubility and unbound clearance while maintaining excellent selectivity for DGAT1 over the related enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). [] This highlights the importance of structure-activity relationships in optimizing drug candidates for desired pharmacological properties.

Q3: What are the observed differences in the effects of AZD3988 compared to other SOAT1 inhibitors like mitotane and ATR101?

A3: While AZD3988 effectively inhibits SOAT1 in vitro, it exhibits different downstream effects compared to mitotane and ATR101. [] Specifically, AZD3988 shows minimal impact on ER-stress markers like CHOP and X-box protein 1 mRNA splicing, unlike mitotane and ATR101. Additionally, while mitotane and ATR101 induce the accumulation of free cholesterol in NCI-H295 cells, AZD3988 does not. [] These findings suggest that while SOAT1 inhibition is a shared characteristic, the distinct downstream effects observed might be attributed to interactions with additional targets.

Q4: What in vitro and in vivo studies have been conducted to evaluate the efficacy of AZD3988?

A4: Research indicates that AZD3988 effectively reduces circulating plasma triglyceride levels in a rat oral lipid tolerance test, showcasing its in vivo efficacy. [] While the provided research focuses on preclinical data, further in vitro and in vivo studies, including cell-based assays and animal models, are essential to comprehensively assess AZD3988's efficacy and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.